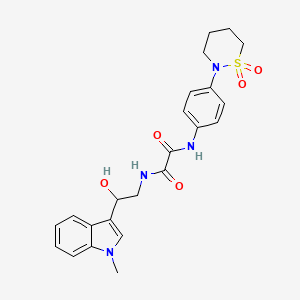
N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is a derivative of thiazole-based oxamic acid. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related thiazole derivatives and their synthesis, which can provide insights into the possible synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related thiazole derivatives typically involves the reaction of acetophenone with thiourea and iodine or the reaction of chloroacetylbenzene with thiourea to yield aminothiazoles. These aminothiazoles are then condensed with ethyloxalyl chloride to produce thiazolyloxamates . This method could potentially be adapted for the synthesis of N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide by using the appropriate starting materials and modifying the reaction conditions to accommodate the unique functional groups present in the target molecule.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen. The thiazole ring can be substituted at various positions to yield a wide range of compounds with different properties . The specific molecular structure of N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide would include a thiazinan ring system with a dioxido substitution, a phenyl group, and an indole moiety, which may contribute to its chemical reactivity and physical properties.
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, including hydrolysis, which can enhance their activity . The presence of oxalamide and indole groups in the compound suggests potential reactivity with nucleophiles and electrophiles, respectively. The specific reactivity of N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide would depend on the electronic and steric effects of the substituents on the thiazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary widely depending on the nature of the substituents attached to the thiazole ring. For example, the introduction of electron-withdrawing or electron-donating groups can significantly affect the compound's acidity, basicity, solubility, and stability . The specific properties of N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide would need to be determined experimentally, but it is likely that the compound would exhibit unique properties due to its complex structure.
Relevant Case Studies
Although the provided papers do not mention case studies involving the specific compound of interest, they do discuss the pharmacological evaluation of related compounds. For instance, one of the thiazole derivatives was selected for further pharmacological evaluation due to its potent antiallergy activity . Another study found that certain thiazole-based benzenesulfonamides were high-affinity inhibitors of kynurenine 3-hydroxylase and could increase kynurenic acid concentration in the brain after oral administration . These findings suggest that N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide could also have significant biological activity and potential therapeutic applications.
Applications De Recherche Scientifique
Chemical Communication in Honeybees
The study of chemical communication within Apis mellifera (honeybees) provides insights into the role of chemical compounds in social organization and behavior. Chemical cues, such as pheromones, play crucial roles in the interaction between individuals and castes within the hive. These interactions are vital for maintaining the colony's integrity and function, showcasing the broader implications of chemical compounds in biological systems (Trhlin & Rajchard, 2018).
Polymer-Supported Synthesis of Heterocycles
The use of solid-phase synthesis (SPS) to prepare oxazine and thiazine derivatives highlights the importance of these scaffolds in medicinal chemistry. This method allows for the generation of diverse compounds with functionalized 1,2-oxazine, 1,3-oxazine, or 1,4-oxazine scaffolds, demonstrating the utility of such chemical structures in drug discovery and development (Králová et al., 2018).
Scintillation Properties of Plastic Scintillators
Research on plastic scintillators based on polymethyl methacrylate explores the scintillation properties of these materials when doped with various luminescent dyes. This study contributes to understanding how different secondary solvents and luminescent activators affect the efficiency, transparency, and stability of scintillators, which are crucial for applications in radiation detection and measurement (Salimgareeva & Kolesov, 2005).
Propriétés
IUPAC Name |
N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-26-15-19(18-6-2-3-7-20(18)26)21(28)14-24-22(29)23(30)25-16-8-10-17(11-9-16)27-12-4-5-13-33(27,31)32/h2-3,6-11,15,21,28H,4-5,12-14H2,1H3,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIQNYARIHUVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)N4CCCCS4(=O)=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2552345.png)
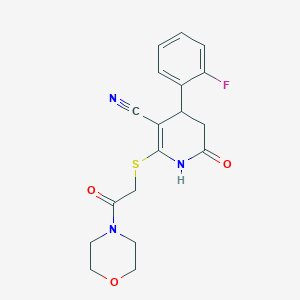
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2552348.png)
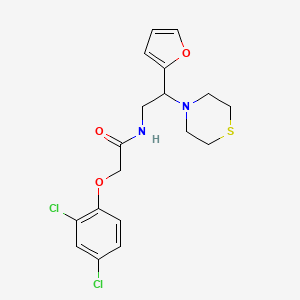
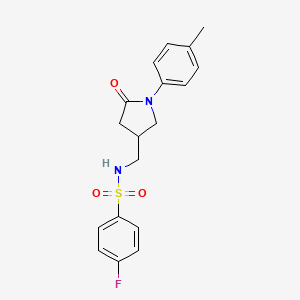
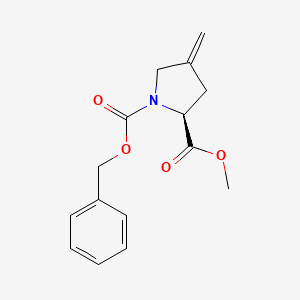
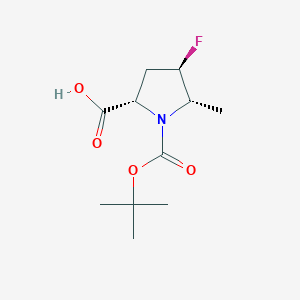
![1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2552353.png)
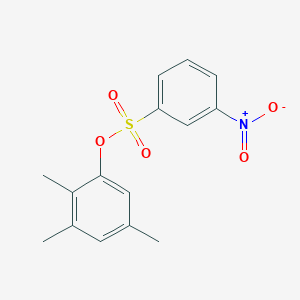
![4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide](/img/structure/B2552358.png)

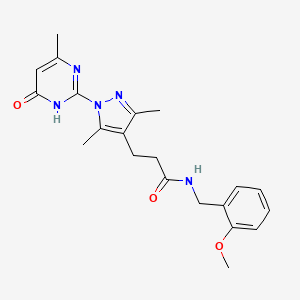
![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2552363.png)
![N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2552364.png)